molecular formula C6H8N4O2 B2428332 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile CAS No. 117889-76-6

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile

Cat. No. B2428332
CAS RN: 117889-76-6
M. Wt: 168.156
InChI Key: OFVVLLBVZJIOST-UHFFFAOYSA-N
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Description

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile is a biochemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile involves key intermediates such as isopropyl 3-hydroxymethyl-4-nitropyrazole-5-carboxylate, which is generated by treating isopropyl 5-methyl-1,4-dinitropyrazole-3-carboxylate with triethylamine followed by aqueous acid .


Molecular Structure Analysis

The molecular structure of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile is characterized by a pyrazole ring substituted with an amino group at position 5 and a 2-hydroxyethoxy group at position 3 .


Physical And Chemical Properties Analysis

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile has a predicted melting point of 155.06°C and a predicted boiling point of approximately 581.9°C at 760 mmHg. It has a predicted density of approximately 1.5 g/cm³ and a refractive index (n20D) of 1.61 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile is utilized in the synthesis of novel Schiff bases. These bases, derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes, exhibit significant antimicrobial activity, with some derivatives showing excellent efficacy compared to others (Puthran et al., 2019).

Catalytic Synthesis

A novel, eco-friendly synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed. This method uses alumina–silica-supported MnO2 as a recyclable catalyst in water, offering a more sustainable approach to producing these compounds (Poonam & Singh, 2019).

Formation of Hexahydropyrazoloquinazolines

The compound reacts with 3-aryl-2,4-di (ethoxycarbonyl)-5-hydroxy-5-methylcyclohexanones in boiling acetic acid to form new hexahydropyrazoloquinazolines. The product structures were confirmed using various spectroscopic methods (Dotsenko et al., 2018).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of a related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been studied. This analysis helps understand the compound's intermolecular interactions and stability (Fathima et al., 2014).

Antiviral Activity

Some derivatives of 5-amino-1H-pyrazole-4-carbonitrile show promising antiviral activity against herpes simplex virus type-1 (HSV-1), offering potential avenues for developing new antiviral drugs (Rashad et al., 2009).

Synthesis of Pyrazolo[1,5-a]Pyrimidines

This compound is used as a precursor for synthesizing pyrazolo[1,5-a]pyrimidines. The method involved reactions with trichloroacetonitrile and hydrazines, resulting in derivatives with potential applications in various fields (Al-Qalaf et al., 2008).

Future Directions

The future directions for research on 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile could involve further studies on its synthesis, chemical reactions, and potential biological activities. It could also be interesting to explore its potential applications in proteomics research .

properties

IUPAC Name

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c7-3-4-5(8)9-10-6(4)12-2-1-11/h11H,1-2H2,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVVLLBVZJIOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=NNC(=C1C#N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile

CAS RN

117889-76-6
Record name 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile
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